REACTION_SMILES
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[Cl:1][c:2]1[cH:3][c:4]2[c:5]([c:9]([CH:11]([CH3:12])[OH:13])[cH:10]1)[O:6][CH2:7][O:8]2.[Cl:25][CH2:26][Cl:27].[O:14]=[Cr:15]([Cl:16])([O-:17])=[O:18].[nH+:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[Cl:1][c:2]1[cH:3][c:4]2[c:5]([c:9]([C:11]([CH3:12])=[O:13])[cH:10]1)[O:6][CH2:7][O:8]2
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Name
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CC(O)c1cc(Cl)cc2c1OCO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)c1cc(Cl)cc2c1OCO2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
|
|
Type
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product
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Smiles
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CC(=O)c1cc(Cl)cc2c1OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |